4-Benzyloxy-3-methoxycinnamic acid
Overview
Description
4-Benzyloxy-3-methoxycinnamic acid is an organic compound with the molecular formula C17H16O4 and a molecular weight of 284.315 g/mol It is a derivative of cinnamic acid, characterized by the presence of benzyloxy and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyloxy-3-methoxycinnamic acid typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-methoxycinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.
Scientific Research Applications
4-Benzyloxy-3-methoxycinnamic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-benzyloxy-3-methoxycinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals . Additionally, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Ferulic Acid:
p-Methoxycinnamic Acid: This compound has a methoxy group at the para position of the cinnamic acid moiety, similar to 4-benzyloxy-3-methoxycinnamic acid.
3,4-Dimethoxycinnamic Acid: This derivative has two methoxy groups on the aromatic ring, differing from the benzyloxy and methoxy substitution in this compound.
Uniqueness: this compound is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-11-13(8-10-17(18)19)7-9-15(16)21-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,19)/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOBQOYHYGVEIR-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-95-6 | |
Record name | 4-Benzyloxy-3-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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